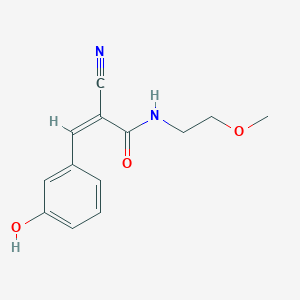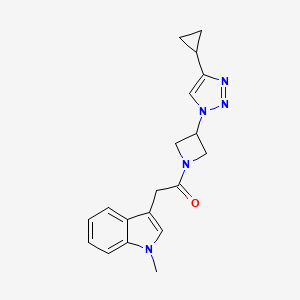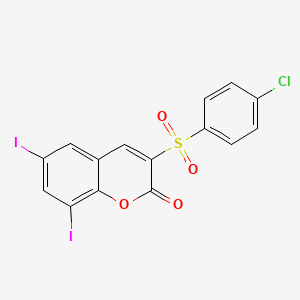
(Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide, also known as CH-223191, is a synthetic compound that has been extensively studied for its potential use as a research tool in the field of cancer biology. This compound has been shown to have a high affinity for the aryl hydrocarbon receptor (AhR), which is a transcription factor that plays a critical role in regulating the expression of genes involved in cellular growth and differentiation.
Mécanisme D'action
The mechanism of action of (Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide involves its ability to bind to the AhR and inhibit its activation. When the AhR is activated, it translocates to the nucleus and binds to specific DNA sequences, leading to the upregulation of genes involved in cellular growth and differentiation. By inhibiting the activation of the AhR, (Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide can prevent the upregulation of these genes and inhibit cancer cell growth.
Biochemical and Physiological Effects:
(Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit the activation of the AhR, (Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using (Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide in lab experiments is its high affinity for the AhR. This makes it an ideal tool for studying the role of the AhR in cancer biology. However, one of the limitations of using (Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide is its potential toxicity. This compound has been shown to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are a number of future directions for research involving (Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide. One potential area of research is the development of more potent and selective AhR inhibitors. Another potential area of research is the use of (Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide in combination with other cancer therapies, such as chemotherapy or radiation therapy. Additionally, further research is needed to fully understand the mechanisms of action of (Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide and its potential use in the treatment of various types of cancer.
Méthodes De Synthèse
The synthesis of (Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide involves the reaction of 3-hydroxybenzaldehyde with 2-cyanoethyl-N,N-dimethylamine to form the corresponding imine. This imine is then reacted with 2-methoxyethyl acrylate in the presence of a palladium catalyst to yield the final product.
Applications De Recherche Scientifique
(Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide has been used extensively in scientific research as a tool for studying the role of the AhR in cancer biology. The AhR has been shown to play a critical role in the development of various types of cancer, including breast, lung, and liver cancer. (Z)-2-Cyano-3-(3-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide has been shown to inhibit the activation of the AhR, which can lead to a decrease in the expression of genes involved in cancer cell growth and proliferation.
Propriétés
IUPAC Name |
(Z)-2-cyano-3-(3-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-18-6-5-15-13(17)11(9-14)7-10-3-2-4-12(16)8-10/h2-4,7-8,16H,5-6H2,1H3,(H,15,17)/b11-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJQXXVUHXGNEX-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=CC1=CC(=CC=C1)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC(=O)/C(=C\C1=CC(=CC=C1)O)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-(3-hydroxyphenyl)-N-(2-methoxyethyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{2-Cyano-2-[(2-phenylethyl)carbamoyl]eth-1-en-1-yl}-2-hydroxybenzoic acid](/img/structure/B2778713.png)


![2-[[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(4-morpholinyl)ethanone](/img/structure/B2778719.png)
![2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide](/img/structure/B2778720.png)
![1-{4-[4-(Aminomethyl)phenyl]-1,4-diazepan-1-yl}ethan-1-one](/img/structure/B2778721.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2778722.png)
![[(2R,3R)-3-(Trifluoromethyl)oxolan-2-yl]methanamine;hydrochloride](/img/structure/B2778724.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide](/img/structure/B2778725.png)
![1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide](/img/structure/B2778730.png)

